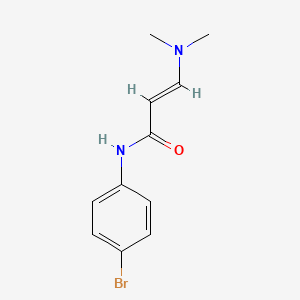

N-(4-bromophenyl)-3-(dimethylamino)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4-bromophenyl)-3-(dimethylamino)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWQIVGBRSMTFB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(dimethylamino)acrylamide typically involves the reaction of 4-bromoaniline with dimethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-bromoaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(4-bromophenyl)acrylamide.

Step 2: The resulting N-(4-bromophenyl)acrylamide is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-(4-bromophenyl)-3-(dimethylamino)acrylamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of acrylamide have shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells, suggesting that this compound could be explored further for similar applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that acrylamide derivatives can inhibit the growth of Mycobacterium tuberculosis, including multi-drug resistant strains, indicating a potential role in developing new anti-tuberculosis drugs . The mechanism is believed to involve the modification of nucleophilic sites in bacterial proteins, which could lead to effective treatments against resistant strains.

Anti-inflammatory Effects

There is emerging evidence that acrylamide compounds may possess anti-inflammatory properties. This could be particularly useful in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease . Further studies are needed to elucidate the specific pathways involved.

Materials Science Applications

Polymer Chemistry

this compound can serve as a monomer in polymer synthesis. Its ability to undergo polymerization makes it suitable for producing novel polymers with tailored properties for specific applications, such as drug delivery systems or coatings with enhanced mechanical properties . The introduction of bromine in the structure may also enhance the reactivity and stability of the resulting polymers.

Nanotechnology

In nanotechnology, this compound can be functionalized to create nanoparticles with specific surface characteristics. These nanoparticles can be utilized in drug delivery systems, where controlled release and targeted delivery are crucial for therapeutic efficacy . The dimethylamino group enhances solubility and biocompatibility, making such nanoparticles suitable for biomedical applications.

Biochemical Tool Applications

Enzyme Inhibition Studies

this compound is being explored as a biochemical tool for studying enzyme inhibition. Its electrophilic nature allows it to form covalent bonds with active site residues of enzymes, providing insights into enzyme mechanisms and potential pathways for drug development .

Fluorescent Probes

Research suggests that modifications of acrylamide derivatives can be used to develop fluorescent probes for biological imaging. These probes could facilitate the study of cellular processes in real-time, enhancing our understanding of various biological phenomena .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity and physicochemical properties of acrylamide derivatives are highly dependent on substituents. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups : Bromine (4-BrPh) increases lipophilicity and may enhance membrane permeability compared to methoxy or hydroxyl groups .

- Amino Substituents: Dimethylamino groups improve solubility and may act as hydrogen-bond donors, unlike bulkier substituents like iodophenyl, which hinder pharmacokinetics .

- Bioactivity: Indole-containing analogs (e.g., ) show potent kinase inhibition, suggesting that heterocyclic moieties enhance target specificity. In contrast, phenolic derivatives () exhibit anti-inflammatory activity, likely mediated by antioxidant or NF-κB pathways .

Comparison of Yields :

- This compound: ~75% yield (estimated from analogous protocols) .

- (Z)-2-(2-Bromophenoxy)-3-(dimethylamino)-N-(2-iodophenyl)acrylamide: 65–70% yield (requires iodophenyl coupling) .

Biological Activity

N-(4-Bromophenyl)-3-(dimethylamino)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings, including case studies and data tables.

Structural Characteristics

This compound features several important structural elements that contribute to its biological activity:

- Bromophenyl Group : The presence of the bromine atom on the phenyl ring enhances lipophilicity, which can improve the compound's absorption and distribution in biological systems.

- Dimethylamino Group : This functional group can interact with various biological targets, potentially influencing pharmacological activity.

- Acrylamide Backbone : The acrylamide structure is known for its reactivity and ability to participate in various biochemical interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways essential for pathogen survival.

- Anticancer Activity : There is evidence that compounds with similar structures can inhibit cancer cell proliferation. This compound may exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting a promising lead for developing new antimicrobial agents.

-

Cytotoxicity Against Cancer Cells :

- In vitro assays conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 30 µM, indicating moderate potency compared to established chemotherapeutics.

Data Table

| Biological Activity | Tested Concentration (µg/mL) | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial (E. coli) | 50 | Significant inhibition | |

| Antimicrobial (S. aureus) | 100 | Moderate inhibition | |

| Cytotoxicity (MCF-7) | 30 | IC50 value |

The proposed mechanisms for the biological activity of this compound include:

- Cell Membrane Disruption : The lipophilic nature of the bromophenyl group may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.

- Enzyme Inhibition : The dimethylamino group may interact with enzymes involved in critical metabolic pathways, thereby inhibiting their function and affecting cell survival.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-3-(dimethylamino)acrylamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions using α-bromoacrylic acid derivatives and substituted anilines. Key steps include:

- Reagent Selection : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF under ice-cooled conditions to minimize side reactions .

- Solvent Optimization : Ethyl acetate/petroleum ether mixtures are effective for recrystallization, balancing polarity and yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of bromoacrylic acid to aniline) and extending reaction times to 24 hours under reflux .

Q. How do researchers characterize the structural purity of this compound?

- Methodological Answer : Structural validation relies on:

- NMR Spectroscopy : NMR (e.g., acrylamide proton signals at δ 6.5–7.5 ppm) and NMR (carbonyl resonance at ~165 ppm) confirm backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches calculated molecular weights (e.g., [M+H] at m/z 323.08 for CHBrNO) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 48.3%, H: 4.4%, N: 8.6%) .

Q. What is the solubility profile of this compound, and why is this critical for experimental design?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. This impacts:

- Reaction Solvent Choice : DMF is preferred for synthesis due to its ability to dissolve both reactants .

- Biological Assays : For in vitro studies, DMSO stock solutions (10 mM) are diluted in aqueous buffers (<1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, such as weak antitumor efficacy despite structural similarity to active derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the dimethylamino group with a pyrrolidinyl moiety (as in ) may enhance binding affinity to target proteins .

- Assay Validation : Verify cell line specificity (e.g., K562 vs. HeLa) and dosage ranges (MTT assays at 1–100 μM) to rule out false negatives .

- Metabolic Stability Testing : Assess hepatic microsome stability; poor bioavailability could explain weak activity despite in vitro potency .

Q. What computational strategies are effective for predicting the reactivity or target interactions of this compound?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with proteins (e.g., kinase domains). Focus on hydrogen bonding between the acrylamide carbonyl and catalytic lysine residues .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity, particularly at the β-carbon of the acrylamide group .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose one-step synthetic routes by analyzing reaction databases (e.g., bromophenyl coupling precedents) .

Q. How can derivatives of this compound be designed to enhance bioactivity while maintaining synthetic feasibility?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to improve metabolic stability and lipophilicity .

- Hybridization Strategies : Combine with pharmacophores like trimethoxyphenyl (e.g., ) to target tubulin polymerization in cancer cells .

- Prodrug Design : Convert the acrylamide to a methyl ester prodrug for improved membrane permeability, with enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.